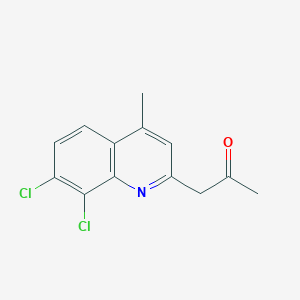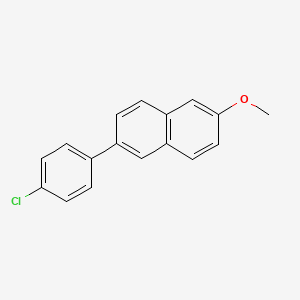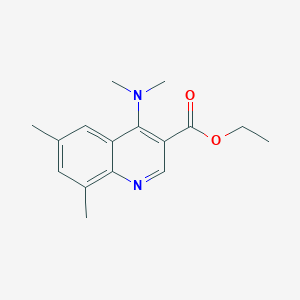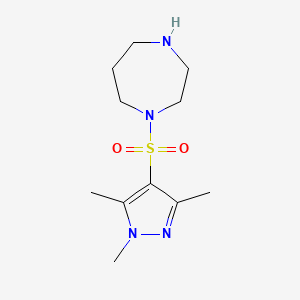
Sodium 4-formamidonaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-formamidonaphthalene-1-sulfonate is an organic compound with the molecular formula C11H8NNaO4S It is a derivative of naphthalene, characterized by the presence of a formamido group at the 4-position and a sulfonate group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-formamidonaphthalene-1-sulfonate typically involves the formylation of 4-aminonaphthalene-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the formamido group. Common reagents used in this process include formic acid and a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-formamidonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted naphthalene derivatives.
Applications De Recherche Scientifique
Sodium 4-formamidonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various naphthalene derivatives.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 4-formamidonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
- Sodium 4-aminonaphthalene-1-sulfonate
- Sodium 1,2-naphthoquinone-4-sulfonate
- Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate
Comparison: Sodium 4-formamidonaphthalene-1-sulfonate is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H8NNaO4S |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
sodium;4-formamidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H9NO4S.Na/c13-7-12-10-5-6-11(17(14,15)16)9-4-2-1-3-8(9)10;/h1-7H,(H,12,13)(H,14,15,16);/q;+1/p-1 |
Clé InChI |
BJEZCLSVOISBLJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NC=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


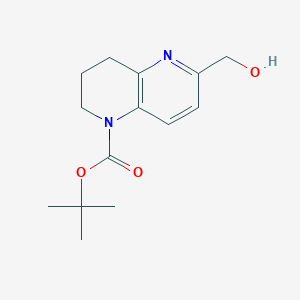

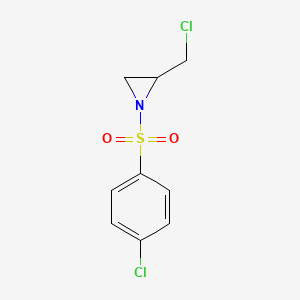
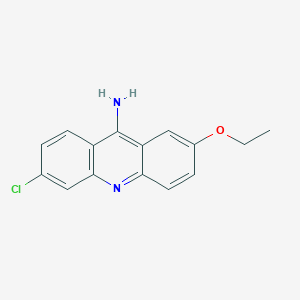
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

